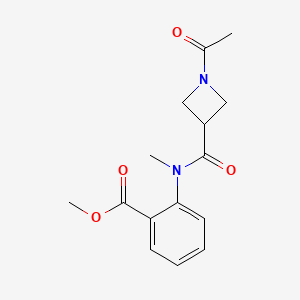

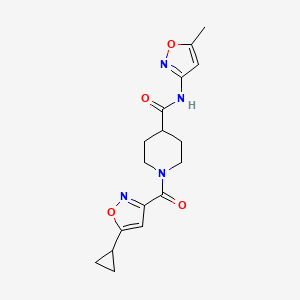

![molecular formula C11H9ClN4S B2734879 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride CAS No. 1025725-18-1](/img/structure/B2734879.png)

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,3-thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While the specific synthesis process for “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” is not available, the synthesis of related 1,2,3-thiadiazole compounds often involves the reaction of primary amines with carbon disulfide in alkaline conditions .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, has been reported . The compound has an empirical formula of C8H6N2OS and a molecular weight of 178.21 .Chemical Reactions Analysis

The chemical reactions of 1,2,3-thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring .Physical And Chemical Properties Analysis

A related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is reported to be a solid . The specific physical and chemical properties of “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” would likely depend on its precise molecular structure .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction and Carbene Production

- Electrochemical and Chemical Reduction : The study by Gorodetsky et al. (2004) demonstrates the electrochemical and chemical reduction of imidazolium chloride to produce nucleophilic carbene, showcasing the compound's potential as a versatile reagent in organic synthesis and carbene chemistry (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Structural and Stereochemical Insights

- Crystal Structure and Anticonvulsant Activity : Research by Camerman et al. (2005) explores the stereochemical basis for the activity in thiadiazole anticonvulsants, providing insights into the structural requirements for bioactivity and potentially guiding the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Ionic Liquids and Viscosity Studies

- Ionic Liquids and Hydrogen Bonding : Hunt (2007) investigates the counter-intuitive increase in viscosity upon reduction in hydrogen bonding in certain ionic liquids, offering valuable information for the development of new ionic liquids with tailored physical properties (Hunt, 2007).

Catalysis and Polymerization

- N-Heterocyclic Carbene Precursors : The synthesis and analysis of imidazolium salts as precursors to N-heterocyclic carbene ligands by Hintermann (2007) and Delaude et al. (2002) highlight their application in catalysis, particularly in the ring-opening metathesis polymerization of cyclooctene, underpinning the role of such compounds in facilitating efficient catalytic processes (Hintermann, 2007); (Delaude, Szypa, Demonceau, & Noels, 2002).

Anticancer Studies

- Anticancer Agents : Gomha et al. (2017) discuss the synthesis and evaluation of thiazole and thiadiazole derivatives incorporating the imidazol-1-ium moiety, demonstrating promising anticancer activities. This highlights the compound's potential in medicinal chemistry for the development of new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(1H-imidazol-1-ium-1-yl)phenyl]thiadiazole;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQAJASGLKYPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)[NH+]3C=CN=C3.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

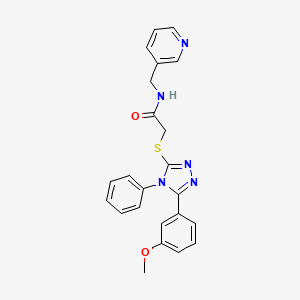

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

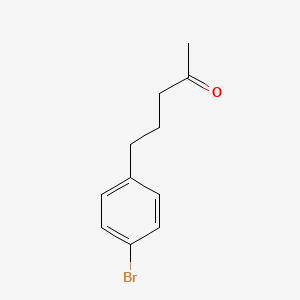

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)